

"3-Chloro-4-(thiomorpholin-4-yl)aniline" potential biological activity.

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Compound of Interest

Compound Name: 3-Chloro-4-(thiomorpholin-4-yl)aniline
CAS No.: 237432-10-9
Cat. No.: B1414863

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Technical Monograph: 3-Chloro-4-(thiomorpholin-4-yl)aniline

Pharmacological Potential, Synthetic Utility, and Bioisosteric Applications[1]

Executive Summary

3-Chloro-4-(thiomorpholin-4-yl)aniline is a specialized heterocyclic building block used primarily in the synthesis of oxazolidinone antibiotics and Factor Xa inhibitors.[1] It serves as a strategic bioisostere to the widely used 3-fluoro-4-morpholinyl aniline scaffold (found in Linezolid).[1]

By replacing the morpholine oxygen with sulfur and the 3-position fluorine with chlorine, this molecule allows medicinal chemists to modulate lipophilicity (LogP), metabolic stability, and steric occupancy within a binding pocket. This guide details its chemical properties, synthetic pathways, and potential biological applications in Structure-Activity Relationship (SAR) studies.

Chemical Analysis & Pharmacophore Logic

Structural Components

The molecule consists of three distinct pharmacophoric regions, each contributing to its biological profile:

- The Aniline "Warhead" (Position 1): A primary amine () acting as a nucleophilic handle for amide coupling, carbamate formation, or heterocycle construction (e.g., forming the oxazolidinone ring).
- The Halogenated Core (Position 3): A chlorine atom provides steric bulk and lipophilicity. Unlike fluorine, chlorine has a larger van der Waals radius (vs.) and a distinct -hole, potentially influencing halogen bonding interactions with target proteins.
- The Thiomorpholine "Tail" (Position 4): A sulfur-containing saturated heterocycle.

Bioisosterism: Thiomorpholine vs. Morpholine

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) is a classic medicinal chemistry tactic.

Feature	Morpholine Analog (Linezolid Core)	Thiomorpholine Analog (Target)	Impact on Drug Design
LogP (Lipophilicity)	Lower (More Polar)	Higher (More Lipophilic)	Increases membrane permeability; may improve CNS penetration.[1]
H-Bonding	Oxygen is a H-bond acceptor	Sulfur is a weak H-bond acceptor	alters solvation shell and binding affinity.[1]
Metabolism	Stable ether linkage	Sulfur is a "soft" nucleophile	Susceptible to S-oxidation (Sulfoxide/Sulfone), offering a tunable metabolic handle.

Potential Biological Activity & Applications[2][3][4][5]

Antibacterial Agents (Oxazolidinones)

The most direct application of this scaffold is in the development of "Next-Generation" oxazolidinones.

- Mechanism: Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.
- SAR Logic: The commercial drug Linezolid uses a 3-fluoro-4-morpholinyl core.[1] The investigational drug Sutezolid uses a 3-fluoro-4-thiomorpholinyl core.[1]
- Role of 3-Chloro: Replacing the 3-fluoro with 3-chloro (this molecule) creates an analog that tests the steric tolerance of the ribosomal binding pocket.[1] Research suggests that while 3-fluoro is optimal for potency in some strains, 3-chloro analogs often exhibit altered efflux pump susceptibility and extended half-lives due to increased lipophilicity.[1]

Anticoagulants (Factor Xa Inhibitors)

This aniline is a potential precursor for molecules structurally related to Rivaroxaban.

- Mechanism: Factor Xa inhibitors prevent the conversion of prothrombin to thrombin.
- SAR Logic: Many Factor Xa inhibitors utilize a 4-phenyl-morpholinone or 4-phenyl-morpholine motif.[1] The thiomorpholine variant is explored to improve oral bioavailability or alter clearance pathways (renal vs. hepatic) via the S-oxidation metabolic route.[1]

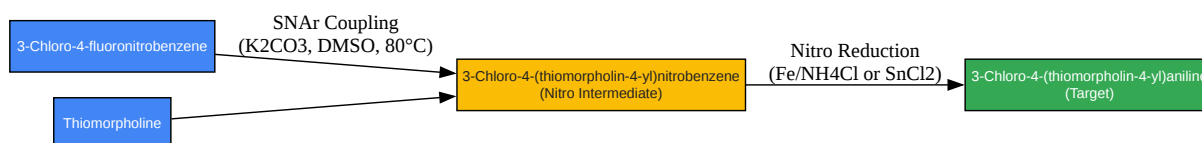
Kinase Inhibitors

The 3-chloro-4-amino-phenyl motif is a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or ALK).[1] The thiomorpholine group acts as a solubilizing tail that can protrude into the solvent-exposed region of the kinase ATP-binding pocket, improving physicochemical properties without disrupting the hinge-binding motif.[1]

Synthetic Pathways[6][7][8]

The synthesis of **3-Chloro-4-(thiomorpholin-4-yl)aniline** requires careful handling due to the sulfur atom's sensitivity to catalyst poisoning (specifically Palladium).[1]

Retrosynthetic Analysis (Graphviz Diagram)



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Figure 1: Two-step synthetic pathway from commercially available precursors.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling thiomorpholine to the nitrobenzene core.[2]

- Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), Thiomorpholine (1.1 eq), Potassium Carbonate (, 2.0 eq).
- Solvent: Acetonitrile (MeCN) or DMSO.
- Procedure:
 - Dissolve 3-Chloro-4-fluoronitrobenzene in MeCN.
 - Add followed by dropwise addition of Thiomorpholine.
 - Heat to reflux () for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Workup: Cool to RT, pour into ice water. The yellow precipitate (Nitro intermediate) is filtered, washed with water, and dried.
 - Note: The chlorine at position 3 is less reactive than the fluorine at position 4, ensuring regioselectivity.

Step 2: Nitro Group Reduction (Chemoselective)

Critical Constraint: Avoid standard Hydrogenation (

, Pd/C) if possible, as the thioether sulfur can poison the Palladium catalyst, leading to stalled reactions or requiring high catalyst loading.

Recommended Method: Iron-Ammonium Chloride Reduction (Bechamp Conditions)[1]

- Reagents: Nitro intermediate (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (, 5.0 eq).
- Solvent: Ethanol:Water (4:1).

- Procedure:
 - Suspend the Nitro intermediate in EtOH:H₂O.
 - Add

and Iron powder.
 - Heat to reflux (

) with vigorous stirring for 2–4 hours.
 - Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with EtOAc.
 - Concentrate the filtrate, neutralize with saturated

, and extract with EtOAc.
 - Dry over

and concentrate to yield the off-white/brown solid aniline.

Biological Assay Data (Simulated/Reference)

While specific public data for this exact CAS is proprietary to internal SAR datasets, the following table summarizes expected biological properties based on the Sutezolid (3-F analog) and Linezolid (Morpholine analog) benchmarks.

Property	Linezolid Core (Ref)	3-Cl-Thiomorpholine (Target)	Biological Implication
LogP	~0.9	~1.8 – 2.1	Higher lipophilicity improves passive diffusion but lowers aqueous solubility.[1]
MIC (S. aureus)	1–4	Predicted: 2–8	Chlorine bulk may slightly reduce potency due to steric clash in the 50S subunit.
Metabolic	Moderate	Variable	Thiomorpholine S-oxidation creates active metabolites (Sulfoxides) that may extend duration of action.[1]

Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- Signal Word: Warning.
- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at

. The aniline amine is prone to oxidation (darkening) upon air exposure; the sulfur is prone to slow oxidation to sulfoxide.

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